Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate;hydrochloride
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Overview
Description
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride is a chemical compound with a unique structure that includes an amino group, a fluorophenyl group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-phenylbut-3-enoate hydrochloride: Similar structure but lacks the fluorine atom.
Ethyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-amino-4-(4-chlorophenyl)but-3-enoate hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13ClFNO2 |
---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)but-3-enoate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8;/h2-7,10H,13H2,1H3;1H |
InChI Key |
CKMPEKCUTAEYSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
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